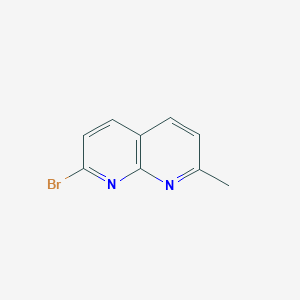

2-Bromo-7-methyl-1,8-naphthyridine

Description

Contextualization within 1,8-Naphthyridine (B1210474) Chemical Space

The 1,8-naphthyridine framework is a nitrogen-containing heterocyclic scaffold that is considered a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic. researchgate.netnih.gov The arrangement of the two nitrogen atoms in the fused ring system allows for three-dimensional structural diversity and specific hydrogen bonding capabilities, making it an ideal core for designing molecules that can interact with biological targets. researchgate.net

The significance of the 1,8-naphthyridine scaffold was firmly established with the discovery of nalidixic acid, an antibacterial agent introduced into clinical practice in 1967. nih.govnih.gov This compound, with its 7-methyl-4-oxo-1,8-naphthyridine core, demonstrated the therapeutic potential of this chemical family and spurred decades of further research. nih.gov Consequently, derivatives of 1,8-naphthyridine have been investigated for a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.net 2-Bromo-7-methyl-1,8-naphthyridine serves as a key intermediate within this chemical space, providing a versatile platform for developing novel derivatives.

Rationale for Halogenated and Methylated Naphthyridine Scaffolds in Advanced Research

The specific substitution of the 1,8-naphthyridine core with halogen and methyl groups is a deliberate strategy to modulate the molecule's physicochemical properties and reactivity. The introduction of these functional groups is crucial for its application in advanced research.

Halogenation (Bromine): The bromine atom at the C-2 position of the naphthyridine ring is of particular importance for several reasons. Firstly, halogens can significantly influence the electronic properties of the aromatic system, which can enhance the binding affinity of the molecule to biological targets and thereby increase its potency. For instance, the introduction of a bromine atom into a 7-methyl-1,8-naphthyridinone scaffold has been shown to enhance antibacterial activity against certain strains. nih.gov Secondly, the bromo-substituent serves as an exceptionally versatile chemical handle. It acts as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the straightforward introduction of a wide range of other functional groups, such as aryl or alkyl moieties. This synthetic flexibility is critical for creating libraries of compounds for drug discovery and for synthesizing complex molecular architectures for materials science. acs.orgnih.gov Furthermore, the use of bromine isotopes (like bromine-76) is relevant in the development of radioligands for in vivo imaging techniques such as Positron Emission Tomography (PET). acs.org

Methylation: The methyl group at the C-7 position also plays a defining role. It can impact the molecule's lipophilicity, solubility, and metabolic stability. The presence of a methyl group can also create specific steric interactions that may lead to improved selectivity for a particular biological target. rsc.org The enduring use of the 7-methyl-1,8-naphthyridine core, originating from the structure of nalidixic acid, underscores its value in establishing favorable pharmacological profiles. nih.gov Research into new anticancer agents has also utilized the 2-phenyl-7-methyl-1,8-naphthyridine scaffold, highlighting the continued relevance of this methylation pattern in modern drug design. researchgate.netresearchgate.net

Overview of Key Research Areas for this compound

The primary research value of this compound lies in its function as a versatile intermediate for the synthesis of novel compounds. Its applications span medicinal chemistry and materials science.

In medicinal chemistry , this compound is a foundational element for building molecules with potential therapeutic applications. Its utility in cross-coupling reactions allows researchers to systematically modify the 1,8-naphthyridine core to explore structure-activity relationships. This approach is instrumental in the development of new agents targeting a variety of diseases. Research has shown that derivatives of the 1,8-naphthyridine scaffold are being actively investigated for their potential as anticancer, antimicrobial, and anti-mycobacterial agents. researchgate.netnih.govresearchgate.netrsc.org

In materials science , functionalized naphthyridines are explored for their unique photophysical and electronic properties. They can be used as building blocks for creating organic light-emitting diodes (OLEDs), chemical sensors, and as specialized ligands in coordination chemistry. nih.govmdpi.com The reactive bromine atom on this compound makes it an ideal starting material for synthesizing the larger, more complex conjugated systems required for these advanced applications. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1172616-32-8 bldpharm.comfluorochem.co.uk |

| Molecular Formula | C₉H₇BrN₂ fluorochem.co.uk |

| Molecular Weight | 223.07 g/mol nih.gov |

| Canonical SMILES | CC1=CC=C2C(=C1)N=C(C=C2)Br |

| InChI Key | INKMNSPEIMOGPE-UHFFFAOYSA-N fluorochem.co.uk |

| Purity | Typically ≥95.0% fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-7-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKMNSPEIMOGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 7 Methyl 1,8 Naphthyridine and Its Derivatives

Precursor Synthesis and Halogenation Strategies

A primary route to 2-bromo-7-methyl-1,8-naphthyridine involves the initial synthesis of a substituted 1,8-naphthyridine (B1210474) intermediate, which is then subjected to a regioselective bromination. Isotopic labeling can also be incorporated during the synthesis of these precursors for specific research applications.

Synthesis of Substituted 1,8-Naphthyridine Intermediates

The synthesis of the direct precursor, 7-methyl-1,8-naphthyridine, is a crucial first step. This is often accomplished through condensation reactions. For instance, 2-aminonicotinaldehyde can be reacted with acetone in the presence of a catalyst to yield 2-methyl-1,8-naphthyridine acs.orgnih.govresearchgate.net. A similar strategy employing a different starting material would lead to the desired 7-methyl-1,8-naphthyridine. Another key intermediate is 2-amino-7-methyl-1,8-naphthyridine, which can serve as a precursor for introducing the bromo substituent via diazotization followed by a Sandmeyer-type reaction.

Recent advancements have focused on more environmentally friendly approaches. For example, a greener method for synthesizing substituted 1,8-naphthyridines utilizes the Friedländer reaction with 2-aminonicotinaldehyde and various carbonyl compounds in water rsc.org. This approach offers high yields and avoids the use of harsh organic solvents acs.org.

| Starting Material | Reagent | Product | Yield | Reference |

| 2-Aminonicotinaldehyde | Acetone | 2-Methyl-1,8-naphthyridine | >90% | acs.org |

| 2-Aminonicotinaldehyde | Various Carbonyls | Substituted 1,8-naphthyridines | High | rsc.org |

Regioselective Bromination Techniques on Naphthyridine Rings

Once the 7-methyl-1,8-naphthyridine precursor is obtained, regioselective bromination is carried out to introduce the bromine atom at the C2 position. A common and effective method for this transformation is electrophilic aromatic bromination. This typically involves treating the 7-methyl-1,8-naphthyridine with a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or acetonitrile evitachem.commdpi.com. The reaction conditions, such as temperature and reaction time, are controlled to ensure the desired regioselectivity and to minimize the formation of byproducts evitachem.com. Microwave-assisted bromination using NBS on a silica gel matrix has also been reported as a rapid and solvent-free alternative, achieving near-quantitative conversion in minutes evitachem.com.

Theoretical analyses, such as ab initio calculations, can be employed to predict the positional selectivity in electrophilic aromatic brominations, which often align well with experimental outcomes mdpi.comresearchgate.net.

| Substrate | Brominating Agent | Solvent | Conditions | Product | Reference |

| 7-Methyl-1,8-naphthyridine | N-Bromosuccinimide (NBS) | Dichloromethane or Acetonitrile | Room temperature or slightly elevated | This compound | evitachem.com |

| 7-Methyl-1,8-naphthyridine | N-Bromosuccinimide (NBS) / Silica gel | Solvent-free | Microwave, 150W, 120°C, 15 min | This compound | evitachem.com |

Isotopic Labeling Approaches (e.g., 15N-labeling)

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or metabolic pathway wikipedia.org. In the context of this compound, isotopic labeling, particularly with stable isotopes like ¹⁵N, is valuable for mechanistic studies and as internal standards in analytical chemistry scripps.edu.

The synthesis of ¹⁵N-labeled 2-amino-7-methyl-1,8-naphthyridine has been reported, which can then be converted to the corresponding bromo derivative. A reported synthesis of [¹⁵N₃]2-amino-7-methyl-1,8-naphthyridine starts from potassium [¹⁵N]cyanide and [¹⁵N]ammonium hydroxide (B78521) to first synthesize [¹⁵N₃]2,6-diaminopyridine tandfonline.com. This labeled precursor is then reacted with 3-ketobutanal dimethyl acetal in the presence of phosphoric acid to yield the desired [¹⁵N₃]2-amino-7-methyl-1,8-naphthyridine tandfonline.com. This approach allows for the incorporation of three ¹⁵N atoms into the final molecule.

| Labeled Precursor | Reagent | Labeled Product | Overall Yield | Reference |

| [¹⁵N₃]2,6-Diaminopyridine | 3-Ketobutanal dimethyl acetal, H₃PO₄ | [¹⁵N₃]2-Amino-7-methyl-1,8-naphthyridine | 25.8% from K¹⁵CN and ¹⁵NH₄OH | tandfonline.com |

Classical and Modern Cyclization Approaches

The construction of the 1,8-naphthyridine ring system is a cornerstone of synthesizing derivatives like this compound. Several classical and modern cyclization reactions are employed for this purpose.

Friedlander Condensation and its Variants for Naphthyridine Formation

The Friedlander condensation is a widely utilized and versatile method for the synthesis of quinolines and, by extension, 1,8-naphthyridines organic-chemistry.org. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base organic-chemistry.orgconnectjournals.com. For the synthesis of 1,8-naphthyridine derivatives, 2-aminonicotinaldehyde is a common starting material acs.orgnih.govresearchgate.netconnectjournals.com.

Modern variations of the Friedlander reaction focus on milder and more environmentally benign conditions. For instance, the reaction has been successfully carried out in water using an inexpensive and biocompatible ionic liquid as a catalyst, providing excellent yields on a gram scale acs.org. Another approach utilizes cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst under solvent-free grinding conditions at room temperature, which also affords high yields of 1,8-naphthyridines connectjournals.com. Furthermore, catalyst-free conditions in ethanol have been developed for a three-component domino reaction to produce functionalized evitachem.comwikipedia.orgnaphthyridine derivatives rsc.org.

| Starting Materials | Catalyst/Conditions | Product Type | Advantages | Reference |

| 2-Aminonicotinaldehyde, Active methylene (B1212753) compounds | Choline (B1196258) hydroxide (ChOH) in H₂O | Substituted 1,8-naphthyridines | Green solvent, high yield, gram-scale | acs.org |

| 2-Aminonicotinaldehyde, α-Methylene carbonyls | CeCl₃·7H₂O, solvent-free grinding | 1,8-Naphthyridines | Mild conditions, high yields, operational simplicity | connectjournals.com |

| Glutaraldehyde, Malononitrile, β-Ketoamides | Catalyst-free, Ethanol | Functionalized evitachem.comwikipedia.orgnaphthyridines | Short reaction times, high yields, benign solvent | rsc.org |

| 2-Aminonicotinaldehyde, α-Methylene carbonyls | Basic ionic liquids | 1,8-Naphthyridine derivatives | Green solvent and catalyst | nih.gov |

Gould-Jacobs Reaction and Related Annulation Methods

The Gould-Jacobs reaction is another classical method for the synthesis of quinoline derivatives, which can be adapted for the formation of the 1,8-naphthyridine skeleton wikipedia.orgekb.eg. The reaction typically involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative wikipedia.orgekb.eg. This is followed by a thermal cyclization to form the pyridone ring of the naphthyridine system ekb.eg. The initial condensation product, an aminomethylenemalonate, undergoes a 6-electron cyclization process to form a 4-hydroxy-3-carboalkoxy-1,8-naphthyridine, which exists predominantly in the 4-oxo form wikipedia.org. Subsequent hydrolysis and decarboxylation can yield the 4-hydroxy-1,8-naphthyridine.

While effective, the Gould-Jacobs reaction often requires high temperatures for the cyclization step ablelab.eu. Microwave-assisted heating has been shown to significantly reduce reaction times and improve yields in some cases ablelab.eu. This method is particularly effective for anilines (and by extension, aminopyridines) with electron-donating groups wikipedia.org.

| Reactants | Key Steps | Intermediate/Product | Reference |

| 6-Substituted-2-aminopyridine, Diethyl ethoxymethylenemalonate (EMME) | Condensation, Thermal cyclization | Ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | ekb.eg |

| Aniline, Diethyl ethoxymethylenemalonate | Condensation, 6-electron cyclization, Saponification, Decarboxylation | 4-Hydroxyquinoline | wikipedia.org |

Doebner Reaction and its Modifications

The Doebner reaction, a variation of the broader Doebner-von Miller quinoline synthesis, traditionally involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids wikipedia.orgwikipedia.org. The adaptation of this reaction for the synthesis of the 1,8-naphthyridine core requires the substitution of aniline with an appropriate aminopyridine. Specifically, 2-aminopyridine derivatives are key starting materials.

The primary challenge in using 2-aminopyridine in the Doebner reaction is the direction of cyclization. The reaction can proceed either through the C-3 position of the pyridine (B92270) ring to form the desired 1,8-naphthyridine, or through the ring nitrogen, which leads to the formation of a pyrimidine derivative oregonstate.edu. The electronic properties of the aminopyridine ring heavily influence the reaction's outcome. For instance, early studies showed that 2-amino-6-methylpyridine failed to produce a 1,8-naphthyridine because the weak electron-releasing nature of the methyl group was insufficient to activate the C-3 position for cyclization oregonstate.edu.

Modifications to the Doebner reaction have been developed to overcome these limitations and favor 1,8-naphthyridine formation. Key strategies include:

Enhancing Nucleophilicity: The use of 2-aminopyridines with strong electron-releasing groups at the 6-position enhances the nucleophilicity of the C-3 position, promoting the desired ring closure. For example, 2,6-diaminopyridine has been successfully used to synthesize 1,8-naphthyridine derivatives due to the powerful activating effect of the second amino group oregonstate.edu. Similarly, 6-hydroxy-2-aminopyridine has also proven effective, albeit with lower yields compared to the diamino precursor oregonstate.edu.

Alternative Reactants: A modified approach involves the pre-synthesis of benzalpyruvic acid, which is then reacted with a 6-substituted 2-aminopyridine. This two-step method has been shown to increase the yield of the final 1,8-naphthyridine product oregonstate.edu.

The general mechanism for the Doebner reaction can proceed through two proposed pathways: one beginning with an aldol condensation of pyruvic acid and the aldehyde, followed by a Michael addition of the aminopyridine, or an alternative path starting with the formation of a Schiff base between the aminopyridine and the aldehyde wikipedia.org.

Green Chemistry Principles in Naphthyridine Synthesis

The integration of green chemistry principles into the synthesis of 1,8-naphthyridines has become a significant focus of research, aiming to reduce environmental impact through the use of safer solvents, catalysts, and energy sources nih.govdntb.gov.uarsc.orgrsc.orgconnectjournals.com. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a common and versatile method for synthesizing the 1,8-naphthyridine scaffold and has been the subject of numerous green modifications nih.govniscpr.res.in.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 1,8-naphthyridines. This non-conventional heating technique offers several advantages over classical thermal heating, including dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer side products nih.gov.

The Friedländer synthesis of 1,8-naphthyridines is particularly amenable to microwave irradiation. For example, the reaction of 2-aminonicotinaldehyde with various active methylene compounds, which can take several hours under conventional heating, can be completed in a matter of minutes under microwave conditions researchgate.net. One study reported the synthesis of a series of 1,8-naphthyridine derivatives in 74-86% yields within 3-4 minutes using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under solvent-free microwave irradiation . This represents a significant improvement in efficiency and aligns with green chemistry principles by reducing energy consumption and often eliminating the need for volatile organic solvents nih.gov.

| Method | Reaction Time | Typical Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 6 - 15 hours | Moderate | Reflux in organic solvent | nih.govresearchgate.net |

| Microwave Irradiation | 3 - 15 minutes | Good to Excellent (74-86%) | Solvent-free or minimal solvent, catalyst (e.g., DABCO) | nih.gov |

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green alternatives to traditional organic solvents. Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive for chemical synthesis nih.gov. Several basic ionic liquids have been synthesized and employed as both green solvents and catalysts for the preparation of 1,8-naphthyridine derivatives via the Friedländer reaction nih.govacs.orgacs.orgnih.gov.

In one study, a series of basic ILs were tested, with [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) showing superior catalytic activity for the condensation of 2-amino-3-pyridinecarboxaldehyde with active methylene compounds nih.govacs.org. The use of these ILs can lead to high product yields without the need for any additional catalyst. The ionic liquid can often be recovered and reused multiple times without a significant loss of activity, further enhancing the green credentials of the process. Another biocompatible ionic liquid, choline hydroxide (ChOH), has been used as a metal-free, water-soluble catalyst for the gram-scale synthesis of 1,8-naphthyridines in water, highlighting its potential as an eco-friendly catalyst nih.govresearchgate.netacs.org.

The use of water as a reaction solvent is a cornerstone of green chemistry due to its abundance, non-toxicity, and non-flammability acs.org. The synthesis of 1,8-naphthyridines in aqueous media has been successfully demonstrated. Researchers have developed a gram-scale synthesis of 1,8-naphthyridines via the Friedländer reaction in water, using the inexpensive and biocompatible ionic liquid choline hydroxide as a catalyst nih.govresearchgate.net. This method avoids hazardous organic solvents and expensive metal catalysts, offering an environmentally benign route to these heterocycles with excellent yields, often exceeding 90% nih.govacs.org.

Solvent-free reactions represent another significant advancement in green synthesis. The Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds has been achieved by simply grinding the reactants with a catalytic amount of piperidine at room temperature niscpr.res.in. This solvent-free approach is extremely rapid, with reactions often completing within minutes, and results in excellent yields of highly pure products. The high concentration of reagents in the absence of a solvent accelerates the reaction rate significantly compared to solution-phase synthesis niscpr.res.in. Similarly, microwave-assisted solvent-free methods, often using a solid catalyst like DABCO, provide a rapid, efficient, and environmentally friendly protocol for 1,8-naphthyridine synthesis .

Advanced Synthetic Transformations

Cross-Coupling Reactions for C2 and C7 Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For a scaffold like this compound, the bromine atom at the C2 position serves as a versatile handle for introducing a wide array of substituents via cross-coupling chemistry.

The most common and powerful of these methods are the Suzuki-Miyaura and Sonogashira cross-coupling reactions db-thueringen.de.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C2-bromo position with an organoboron reagent (e.g., a boronic acid or boronic acid pinacol ester) in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position.

Sonogashira Coupling: This reaction couples the C2-bromo position with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This is a highly efficient method for installing alkynyl moieties, which can serve as precursors for further transformations.

While the methyl group at the C7 position is less reactive towards direct cross-coupling, its presence influences the electronic properties of the naphthyridine ring. The primary focus of cross-coupling on the this compound substrate is the selective functionalization at the C2 position. These late-stage modifications are crucial for developing libraries of compounds for applications in materials science and medicinal chemistry. The orthogonality of these reactions allows for sequential and modular assembly of complex molecular architectures db-thueringen.de.

| Reaction | Reactant Partner | Catalyst System | Group Introduced | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(pin) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl, Heteroaryl, Vinyl | db-thueringen.de |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Alkynyl | db-thueringen.de |

| Heck | Alkene | Pd catalyst, Base | Alkenyl | N/A |

| Buchwald-Hartwig | Amine, Alcohol | Pd catalyst, Ligand, Base | Amino, Alkoxy | N/A |

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atom at the C2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms in the naphthyridine ring activate the C2 position towards attack by nucleophiles. This allows for the direct displacement of the bromide ion by a variety of nucleophiles, including amines and thiols. evitachem.com

These reactions are fundamental for introducing diverse functional groups onto the 1,8-naphthyridine scaffold. The reactivity can be influenced by the nature of the nucleophile, the solvent, and the presence of a base. For instance, the reaction with thiols is often carried out in the presence of a base to generate the more nucleophilic thiolate anion. In a biologically relevant example, the SNAr replacement of a bromo group on the related 4-bromo-1,8-naphthalimide scaffold by the thiol-containing tripeptide glutathione is catalyzed by the enzyme Glutathione S-transferase (GST). nih.gov

Derivatization via Amination and other Heteroatom Functionalizations

Amination is a crucial derivatization strategy for 1,8-naphthyridine systems. The reaction of 2-bromo-1,8-naphthyridines with amine nucleophiles can proceed through different mechanisms. For the parent compound, 2-bromo-1,8-naphthyridine (B171627), studies have shown that its conversion to 2-amino-1,8-naphthyridine using potassium amide in liquid ammonia (B1221849) (KNH₂/NH₃) is particularly noteworthy. A significant portion of this reaction (approximately 40%) proceeds through an unconventional SN(AE)tele substitution pathway. This mechanism involves the initial addition of the amide ion at an unsubstituted position (tele-addition), followed by elimination of the bromide ion.

Beyond amination, the C2-Br bond can be functionalized with other heteroatoms. Reactions with alkoxides (e.g., sodium methoxide) can introduce alkoxy groups, while reactions with thiolates (e.g., sodium thiophenoxide) can yield thioethers. These substitutions allow for the fine-tuning of the electronic and steric properties of the 1,8-naphthyridine core.

| Nucleophile | Reagent | Product Type |

| Amine | R-NH₂ | 2-Amino derivative |

| Thiol | R-SH / Base | 2-Thioether derivative |

| Alkoxide | R-ONa | 2-Alkoxy derivative |

Table 3: General heteroatom functionalizations via nucleophilic substitution.

Knoevenagel Condensation and C-H Functionalization

While direct Knoevenagel condensation is not applicable to this compound due to the absence of a carbonyl group, the reaction can be employed on derivatives or through C-H functionalization of the methyl group. wikipedia.orgorganic-chemistry.orgyoutube.comorientjchem.org

A notable transformation is the reaction of the C7-methyl group, which possesses acidic protons, with aldehydes in a Knoevenagel-type condensation. This sp³ C-H functionalization allows for the synthesis of 2-bromo-7-styryl-1,8-naphthyridine derivatives. This reaction is typically catalyzed by a base, such as piperidine in ethanol, which facilitates the deprotonation of the methyl group to form a reactive intermediate that then attacks the aldehyde. researchgate.net

Direct C-H functionalization of the 1,8-naphthyridine ring itself has also been explored. For instance, a photochemical C-H methylation of 1,8-naphthyridine derivatives using dimethyl sulfoxide (DMSO) as the methylating agent has been developed. researchgate.net This approach, which avoids the need for transition metals, demonstrates the potential for direct modification of the heterocyclic core, offering alternative pathways to functionalized derivatives. researchgate.net

| Reagent(s) | Reaction Type | Functionalized Position | Catalyst/Conditions | Product |

| Aromatic Aldehyde | Knoevenagel-type Condensation | C7-Methyl Group | Piperidine / Ethanol, 70°C | 7-Styryl derivative |

| DMSO | Photochemical Methylation | Naphthyridine Ring (α-position) | Visible Light | α-Methylated derivative |

Table 4: Examples of C-H functionalization reactions on the 7-methyl-1,8-naphthyridine scaffold. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 7 Methyl 1,8 Naphthyridine Scaffolds

Electrophilic and Nucleophilic Reactivity of the Naphthyridine Core

The reactivity of the 1,8-naphthyridine (B1210474) ring is characterized by the interplay of the two nitrogen atoms, which are electron-withdrawing and influence the electron density distribution across the bicyclic system. In 2-bromo-7-methyl-1,8-naphthyridine, the bromine atom at the C2 position and the methyl group at the C7 position further modulate this reactivity.

Nucleophilic Substitution: The C2 and C7 positions of the 1,8-naphthyridine ring are electron-deficient and thus susceptible to nucleophilic attack. The bromine atom at the C2 position is a good leaving group, making this site particularly reactive towards nucleophilic substitution. A variety of nucleophiles can displace the bromide, providing a versatile method for the introduction of new functional groups. For instance, the amination of 2-bromo-1,8-naphthyridine (B171627) with potassium amide in liquid ammonia (B1221849) has been shown to yield 2-amino-1,8-naphthyridine. nih.gov This transformation highlights the susceptibility of the C2 position to nucleophilic attack. While specific studies on this compound are limited, it is anticipated to undergo similar nucleophilic substitution reactions. The methyl group at the C7 position, being an electron-donating group, might slightly decrease the electrophilicity of the ring system compared to the unsubstituted 2-bromo-1,8-naphthyridine, but the C2 position remains the primary site for nucleophilic attack.

Electrophilic Substitution: Electrophilic substitution on the 1,8-naphthyridine ring is generally less facile due to the electron-withdrawing nature of the nitrogen atoms. When such reactions do occur, they are predicted to take place at the C3 and C6 positions, which are the most electron-rich carbon atoms in the ring system. However, the presence of the bromine atom and the methyl group will direct incoming electrophiles. The methyl group at C7 would activate the C6 position towards electrophilic attack. Conversely, the bromine atom at C2 would deactivate the ring towards electrophiles. Computational studies on related substituted aromatic systems can provide insights into the expected regioselectivity of electrophilic substitution reactions. nih.gov

Stereochemical Aspects of Derivatization and Conformational Analysis

The derivatization of this compound can lead to the formation of chiral molecules, particularly when the substituent introduced at the C2 position is chiral or when reactions occur at a prochiral center.

Conformational Analysis: The 1,8-naphthyridine ring system is planar. The introduction of substituents can lead to different conformations, especially with bulky groups that may cause steric hindrance and force the molecule to adopt a non-planar conformation to relieve strain. While specific conformational analysis of this compound is not extensively reported, studies on related substituted naphthyridine derivatives can provide valuable insights. For example, computational studies on 1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one have been used to understand its binding to biological targets, which is intrinsically linked to its conformational preferences. nih.gov The planarity of the naphthyridine core is a key feature influencing its interaction with other molecules.

Reaction Kinetics and Thermodynamic Considerations in Naphthyridine Synthesis

The synthesis of 1,8-naphthyridine derivatives often involves cyclization reactions, such as the Friedländer synthesis, which can be influenced by kinetic and thermodynamic factors. rsc.orgorganic-chemistry.org The choice of reaction conditions, including temperature, catalyst, and solvent, can determine the rate of reaction and the distribution of products.

The following table provides a general overview of reaction conditions for the synthesis of related 1,8-naphthyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Representative Conditions for 1,8-Naphthyridine Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Friedländer Synthesis | 2-aminonicotinaldehyde, active methylene (B1212753) carbonyls | Choline (B1196258) hydroxide (B78521) | Water | Not specified | >90% | acs.org |

| Friedländer Synthesis | 2-aminonicotinaldehyde, methyl vinyl ketone | LiOH·H₂O | Water | Not specified | 69% | rsc.org |

| Multicomponent Reaction | 2-aminopyridines, malononitrile/cyanoacetate, aldehydes | N-bromosulfonamide | Not specified | Room Temp. | Good | organic-chemistry.org |

Elucidation of Mechanistic Pathways for Key Transformations

Understanding the reaction mechanisms involved in the transformation of this compound is crucial for controlling the outcome of its reactions and for designing new synthetic strategies.

A key transformation of 2-halo-1,8-naphthyridines is their amination. Mechanistic studies on the amination of 2-bromo-1,8-naphthyridine have revealed a complex pathway. It has been shown that the reaction with potassium amide in liquid ammonia proceeds not only through a direct nucleophilic aromatic substitution (SNAr) at the C2 position but also involves a significant contribution from a tele-substitution pathway (SN(AE)tele). nih.gov In this tele-substitution mechanism, the nucleophile initially attacks the C4 position, followed by a series of rearrangements and elimination of the bromide to yield the 2-amino product. It was found that approximately 40% of the 2-amino-1,8-naphthyridine is formed via this tele-substitution route when starting from 2-bromo-1,8-naphthyridine. nih.gov

While this study was conducted on the parent 2-bromo-1,8-naphthyridine, it provides a strong indication of the potential mechanistic complexity in the reactions of this compound. The presence of the methyl group at the C7 position could influence the relative rates of the direct SNAr and the SN(AE)tele pathways by altering the electron density distribution and steric accessibility of the ring positions. Further mechanistic investigations, potentially using computational methods and isotopic labeling studies, would be necessary to fully elucidate the reaction pathways for this specific derivative.

Spectroscopic and Structural Elucidation Techniques for 2 Bromo 7 Methyl 1,8 Naphthyridine Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-bromo-7-methyl-1,8-naphthyridine analogs in solution. ¹H and ¹³C NMR spectra offer precise information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 1,8-naphthyridine (B1210474) derivatives, the protons on the heterocyclic rings typically resonate in the aromatic region. For analogs, the chemical shifts are influenced by the nature and position of substituents. For instance, in 2,7-dialkylamino-4-methyl- bldpharm.commdpi.com-naphthyridines, the introduction of alkylamino groups leads to characteristic shifts that confirm the substitution pattern. mdpi.com The analysis of coupling constants (J-values) helps to establish the connectivity of protons within the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. For example, the spectrum of 1-bromo-2-methylpropane, a simple bromoalkane, shows three distinct signals for its four carbon atoms due to molecular symmetry. docbrown.info Similarly, for this compound, the ¹³C NMR spectrum would be expected to display nine unique signals corresponding to the nine carbon atoms in the molecule, with the chemical shifts being influenced by the electronegative bromine atom and the electron-donating methyl group. The carbon attached to the bromine atom would typically appear at a lower field.

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules. COSY spectra reveal proton-proton couplings, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques have been instrumental in confirming the structures of various synthesized 1,8-naphthyridine derivatives.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table provides predicted NMR data. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~145-150 |

| C3 | ~7.5-7.8 | ~120-125 |

| C4 | ~8.0-8.3 | ~135-140 |

| C5 | ~7.2-7.5 | ~118-122 |

| C6 | ~7.8-8.1 | ~136-140 |

| C7 | - | ~158-162 |

| C4a | - | ~150-155 |

| C8a | - | ~152-157 |

| 7-CH₃ | ~2.5-2.7 | ~20-25 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. docbrown.info For this compound, the IR spectrum would exhibit characteristic bands for C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C=C and C=N stretching vibrations of the naphthyridine core would appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration would be observed at lower wavenumbers, typically in the fingerprint region. The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is particularly useful for identifying the specific isomer. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthyridine derivatives are known to exhibit absorption bands in the UV region. For example, 2,7-dialkylamino-4-methyl- bldpharm.commdpi.com-naphthyridines show UV absorptions between 320 and 400 nm, corresponding to n → π* transitions. mdpi.com The introduction of substituents like the bromo and methyl groups on the 1,8-naphthyridine core would be expected to cause shifts in the absorption maxima (λmax), providing insights into the electronic structure of this compound.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Absorptions/Transitions |

|---|---|

| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Methyl C-H stretch), ~1600-1450 (C=C and C=N stretch), Fingerprint region with C-Br stretch |

| UV-Vis (nm) | Multiple bands expected in the UV region, with π → π* and n → π* transitions characteristic of the naphthyridine core. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For naphthyridine derivatives, common fragmentation pathways include the loss of HCN and C₂H₂ from the heterocyclic rings. mdpi.com For this compound, initial fragmentation would likely involve the loss of the bromine atom or the methyl group, followed by the characteristic cleavage of the naphthyridine core. mdpi.com

Electrochemical Characterization (e.g., Cyclovoltammetry)

Electrochemical techniques like cyclic voltammetry can be employed to investigate the redox properties of this compound. By measuring the current response to a varying potential, one can determine the oxidation and reduction potentials of the molecule. This information is valuable for understanding its electronic properties and its potential for use in applications such as organic electronics or catalysis. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would be expected to influence the redox behavior of the naphthyridine core.

Theoretical and Computational Studies on 2 Bromo 7 Methyl 1,8 Naphthyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific studies utilizing Density Functional Theory (DFT) to analyze 2-Bromo-7-methyl-1,8-naphthyridine were identified in the reviewed literature. Such calculations are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure Analysis (HOMO-LUMO, NBO)

There is no available research detailing the electronic structure of this compound through Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or Natural Bond Orbital (NBO) analysis. These analyses are crucial for predicting a molecule's reactivity, kinetic stability, and charge transfer characteristics.

Molecular Geometry Optimization and Conformation Analysis

Specific data on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, for this compound is not present in the public scientific literature. Conformation analysis to identify the most stable three-dimensional arrangement of the molecule has also not been reported.

Vibrational Frequency Calculations

No published data exists for the calculated vibrational frequencies of this compound. These calculations are typically performed alongside geometry optimization to confirm the stability of the found structure and to aid in the interpretation of experimental spectroscopic data, such as infrared and Raman spectra.

Reaction Mechanism Elucidation via Computational Modeling

The scientific literature lacks any studies that employ computational modeling to elucidate the reaction mechanisms involving this compound. Such studies would provide valuable insights into its reactivity and potential synthetic pathways.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Molecular Interactions

There are no reports of Molecular Dynamics (MD) simulations being performed on this compound. MD simulations are instrumental in understanding the conformational flexibility of a molecule over time and its interactions with other molecules, such as solvents or biological targets.

Structure-Property Relationship Predictions (in silico)

While in silico methods are widely used to predict the properties of compounds, specific structure-property relationship predictions for this compound are not documented in the available literature. These predictions are valuable in the early stages of drug discovery and material design to forecast a compound's potential activity and characteristics.

Advanced Research Applications of 2 Bromo 7 Methyl 1,8 Naphthyridine Scaffolds

Applications in Catalysis and Coordination Chemistry

The unique electronic and structural characteristics of the 1,8-naphthyridine (B1210474) framework make it a privileged scaffold for the development of sophisticated ligands and catalytic systems. The two nitrogen atoms can act as a "pincer," binding to a single metal center to form stable chelate complexes, or they can coordinate to two different metal centers, acting as a bridge in multinuclear assemblies.

Design and Synthesis of Naphthyridine-Based Ligands

The 1,8-naphthyridine ring system is a foundational component in the field of coordination chemistry, where it functions as a binucleating ligand. wikipedia.org The compound 2-bromo-7-methyl-1,8-naphthyridine is an exemplary starting material for crafting a diverse range of more complex ligands. The bromine atom at the 2-position is a particularly useful functional group, as it provides a reactive site for various metal-catalyzed cross-coupling reactions.

Researchers can leverage established synthetic protocols to modify the scaffold:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds, extending the π-conjugated system.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing coordinating amine or amide functionalities.

Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds.

Furthermore, the methyl group at the 7-position offers an additional site for functionalization. It can undergo reactions such as oxidation to an aldehyde or carboxylic acid, or radical bromination to form a bromomethyl group, which can then be subjected to nucleophilic substitution. This dual functionality allows for the creation of asymmetric ligands or the attachment of the ligand to a solid support.

| Reaction Type | Reagent Class | Resulting Functional Group at 2-Position | Potential Application of Ligand |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Aryl/Heteroaryl | Photocatalysis, OLEDs |

| Sonogashira Coupling | R-C≡CH | Alkynyl | Molecular wires, Supramolecular assemblies |

| Buchwald-Hartwig Amination | R₂NH | Amino | Metal sequestration, Asymmetric catalysis |

| Stille Coupling | R-Sn(Bu)₃ | Alkyl/Aryl | Catalysis, Complex molecule synthesis |

Role in Metal-Catalyzed Organic Transformations (e.g., C-H Activation)

One of the most significant areas where such ligands play a role is in C-H activation. sigmaaldrich.com This powerful technique allows for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering more efficient and atom-economical synthetic routes. The nitrogen atoms within a naphthyridine ligand can act as directing groups, positioning the metal catalyst in close proximity to a specific C-H bond on a substrate, which facilitates its cleavage and subsequent functionalization. dmaiti.comyoutube.com For example, rhodium(III) has been used to catalyze the synthesis of naphthyridinone derivatives through a C-H activation strategy. nih.govrsc.org

While specific studies detailing ligands from this compound in C-H activation are not prevalent, the principle is well-established. A ligand derived from this molecule could support a metal catalyst (e.g., palladium, rhodium, iridium), with the substituents at the 2- and 7-positions sterically and electronically tuning the catalytic pocket to favor a specific outcome.

Supramolecular Assemblies in Catalytic Systems

The rigid and predictable geometry of 1,8-naphthyridine derivatives makes them excellent building blocks (tectons) for the construction of large, well-defined supramolecular structures through coordination-driven self-assembly. By reacting bifunctional naphthyridine ligands with metal ions that have specific coordination geometries (e.g., square planar Pd(II) or Pt(II)), chemists can create discrete structures like molecular squares, cages, or tubes.

These assemblies can function as "molecular flasks," creating nanoscale environments where catalytic reactions can take place. The confined space of the cavity can influence the reaction by:

Pre-organizing substrates: Forcing reactants into a specific orientation that accelerates the desired reaction.

Stabilizing transition states: The cavity environment can lower the activation energy of a reaction.

Inducing selectivity: The steric bulk of the assembly can control which products are formed (regioselectivity or stereoselectivity).

Ligands derived from this compound can be designed with divergent coordination vectors to promote the formation of these complex architectures, with the functional groups providing a means to alter the size, shape, and chemical nature of the resulting catalytic pocket.

Applications in Materials Science and Photophysics

The electron-deficient nature and extended aromatic system of the 1,8-naphthyridine core make it an attractive scaffold for the development of new functional materials with interesting photophysical properties.

Development of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The 1,8-naphthyridine framework has been identified as a promising component in materials for organic light-emitting diodes (OLEDs). acs.org The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer. The planarity and high thermal stability of the naphthyridine core are advantageous for creating the stable, thin amorphous films required in OLED fabrication.

By using this compound as a starting scaffold, materials scientists can synthesize novel emitters. Through cross-coupling reactions at the bromine position, electron-donating groups (like triphenylamine (B166846) or carbazole) and electron-accepting groups can be attached to the electron-deficient naphthyridine core. This creates a "push-pull" or intramolecular charge-transfer (ICT) system, which is a common design strategy for fluorescent molecules. The energy of the emitted light (i.e., the color) can be precisely tuned by varying the electronic nature of the attached substituents.

| Substituent Type at 2/7-Position | Example Group | Effect on HOMO/LUMO Gap | Predicted Emission Color Shift |

|---|---|---|---|

| Strong Electron-Donating | -N(Ph)₂ | Decrease | Red-shift (towards yellow/red) |

| Weak Electron-Donating | -OCH₃ | Slight Decrease | Slight Red-shift |

| Electron-Withdrawing | -CN, -CF₃ | Increase | Blue-shift (towards blue/violet) |

| Extended π-Conjugation | -C≡C-Ph | Decrease | Red-shift |

Components in Dye-Sensitized Solar Cells

While less explored than for OLEDs, the 1,8-naphthyridine scaffold possesses the fundamental characteristics required for use in dye-sensitized solar cells (DSSCs). A typical DSSC dye requires three key components: an anchor group to bind to a semiconductor surface (e.g., TiO₂), a chromophore to absorb sunlight, and a donor/acceptor system to promote efficient charge separation.

The this compound molecule can be envisioned as a versatile precursor for such dyes. A potential synthetic strategy could involve:

Anchor Installation: Oxidizing the 7-methyl group to a carboxylic acid, which is a well-established anchor for binding to TiO₂.

Chromophore Tuning: Utilizing the 2-bromo position for a Sonogashira or Suzuki coupling to attach a π-conjugated electron-donating group.

In this design, the electron-donating group would "push" electrons upon photoexcitation towards the naphthyridine core, with the carboxylic acid group acting as the final electron-withdrawing anchor, facilitating electron injection into the semiconductor's conduction band. Although direct implementation of this compound derivatives in DSSCs is not widely reported, its structural attributes align well with the design principles for effective organic sensitizers.

Molecular Sensors and Recognition Systems

Currently, there is limited published research specifically detailing the use of this compound as a direct precursor for molecular sensors or recognition systems. However, the general 1,8-naphthyridine framework is known to be an effective platform for creating chemosensors. For instance, derivatives of 1,8-naphthyridine have been successfully developed as selective fluorescent chemosensors for detecting metal ions such as Ni²⁺ and Cu²⁺. This suggests a potential, though not yet documented, application for the this compound scaffold in this area. The strategic placement of the bromo and methyl groups could be leveraged to synthesize novel ligands with specific recognition properties, but dedicated studies are required to explore this possibility.

Photophysical Properties and Energy Transfer Mechanisms

Detailed investigations into the specific photophysical properties and energy transfer mechanisms of derivatives synthesized directly from this compound are not extensively reported in the current scientific literature. The photophysical characteristics of naphthyridine compounds are highly dependent on the nature and position of their substituents. While the core naphthyridine ring system is known to be luminescent, its quantum yields and emission wavelengths can be finely tuned by introducing various functional groups. The this compound scaffold offers a prime substrate for such modifications, particularly via Suzuki or other cross-coupling reactions at the C2 position. These modifications could foreseeably lead to the development of novel materials with tailored fluorescent or phosphorescent properties for applications in organic light-emitting diodes (OLEDs) or as photoprobes, though specific examples originating from this scaffold are yet to be detailed in peer-reviewed sources.

Applications in Chemical Biology and Rational Drug Design (Scaffold Research)

The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. googleapis.com The this compound derivative serves as a key intermediate that allows for the rational design and synthesis of new therapeutic agents.

Molecular Docking and Ligand-Target Binding Studies (in silico and in vitro)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This in silico approach is instrumental in rational drug design. Studies on various 1,8-naphthyridine derivatives have successfully employed molecular docking to predict their mechanism of action.

For example, in the development of potential anti-Parkinson's agents based on the 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine core, docking studies were used to predict and rationalize the binding of these compounds to the human A₂A adenosine (B11128) receptor. tandfonline.com The results showed that specific derivatives could fit well into the receptor's binding site, with calculated binding energies comparable to known ligands. tandfonline.com Similarly, for a series of novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives, molecular docking into the binding site of topoisomerase II was performed to understand their cytotoxic activity against liver cancer cells. tandfonline.com

These examples highlight the utility of molecular docking for the broader 7-methyl-1,8-naphthyridine class. Derivatives synthesized from the this compound scaffold would be excellent candidates for such in silico and subsequent in vitro binding studies to identify and optimize new therapeutic leads.

Table 1: Representative Molecular Docking Data for 7-Methyl-1,8-Naphthyridine Derivatives

| Compound Series | Target Protein | Top Compound | Docking Score (kcal/mol) | Predicted Interaction |

|---|---|---|---|---|

| 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides tandfonline.com | Adenosine A₂A Receptor | Compound 13b | -8.562 | Stable complex formation |

| 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyls tandfonline.com | Adenosine A₂A Receptor | Compound 10c | -8.407 | Stable complex formation |

This table presents data from related 7-methyl-1,8-naphthyridine scaffolds to illustrate the application of molecular docking, as direct data for derivatives of this compound is not available.

Inhibition of Biological Targets (e.g., Enzymes, DNA/RNA Interactions) – Mechanistic Focus

The 1,8-naphthyridine scaffold is a versatile inhibitor of various biological targets. Derivatives have been shown to possess anticancer, antibacterial, and enzyme-inhibiting properties.

For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives demonstrated significant cytotoxic activity against the MCF7 breast cancer cell line, with some compounds showing higher potency than the reference drug staurosparine. researchgate.net The mechanism is often linked to the inhibition of key enzymes like protein kinases or topoisomerases. Other 1,8-naphthyridine derivatives have been found to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting a mechanism that may involve inhibiting bacterial efflux pumps or other resistance mechanisms. nih.gov

The this compound scaffold is a platform for creating novel inhibitors. The bromo group can be replaced via cross-coupling reactions to attach moieties designed to bind specifically to the active site of a target enzyme or to intercalate with DNA/RNA.

Table 2: Cytotoxic Activity of 7-Methyl-1,8-Naphthyridine Derivatives

| Compound Series | Biological Target/Assay | Most Active Compound | IC₅₀ (µM) |

|---|---|---|---|

| 2-Phenyl-7-methyl-1,8-naphthyridines researchgate.net | MCF7 Breast Cancer Cells | Compound 10c | 1.47 |

| 2-Phenyl-7-methyl-1,8-naphthyridines researchgate.net | MCF7 Breast Cancer Cells | Compound 8d | 1.62 |

This table shows the inhibitory potential of compounds based on the 7-methyl-1,8-naphthyridine core.

Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. While the development of chemical probes specifically from this compound has not been explicitly described in available literature, the scaffold possesses ideal characteristics for this purpose. Its reactive handle (the bromine atom) allows for the straightforward attachment of reporter tags (like fluorophores or biotin) or photo-affinity labels. Such modifications would enable researchers to perform pull-down assays to identify protein targets, visualize biological processes, or study drug-target engagement in living cells, representing a promising future direction for the application of this versatile chemical scaffold.

Applications in Supramolecular Chemistry

The unique electronic and structural features of the 1,8-naphthyridine scaffold, particularly its ability to engage in specific intermolecular interactions, make it a valuable component in the field of supramolecular chemistry. This branch of chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent forces.

The 7-methyl-1,8-naphthyridine moiety has been incorporated into larger receptor molecules to study host-guest chemistry and molecular recognition. These receptors are designed to selectively bind to specific guest molecules through a combination of non-covalent interactions.

A compelling example is the use of receptors bearing two or three 7-methyl-1,8-naphthyridin-2-yl units for the recognition of biotin (B1667282) derivatives. mdpi.comresearchgate.net Biotin, also known as vitamin B7, is a crucial coenzyme in various metabolic processes. The receptors, N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide and N,N',N''-tris(7-methyl-1,8-naphthyridin-2-yl)-1,3.5-benzenetricarboxamide, have demonstrated a strong affinity for biotin methyl ester. mdpi.com The binding is primarily driven by hydrogen bonding between the amide N-H groups of the receptor and the ureido group of the biotin guest. The pre-organized conformation of these receptors, coupled with the hydrogen bond donor strength of the naphthyridine units, leads to effective and stable complex formation. mdpi.com

The binding affinities of these host-guest systems have been quantified using 1H-NMR titrations, yielding association constants (Kb) that reflect the stability of the complexes.

| Host Compound | Guest Compound | Association Constant (Kb) in M⁻¹ | Reference |

| N,N'-bis(7-methyl-1,8-naphthyridin-2-yl)-1,3-benzenedicarboxamide | Biotin methyl ester | 4,915 | mdpi.com |

| N,N',N''-tris(7-methyl-1,8-naphthyridin-2-yl)-1,3.5-benzenetricarboxamide | Biotin methyl ester | 7,708 | mdpi.com |

The directional nature of the interactions involving the 1,8-naphthyridine scaffold makes it an excellent building block for self-assembly processes, leading to the formation of well-defined supramolecular architectures. Specifically, 2,7-disubstituted-1,8-naphthyridine derivatives have been shown to self-assemble into infinite one-dimensional tapes in the solid state. researchgate.netnih.gov This behavior is analogous to that observed for their 2,6-disubstituted pyridine (B92270) counterparts, highlighting the predictable nature of the self-assembly process driven by specific intermolecular interactions. researchgate.netnih.gov

In the context of the host-guest complexes formed between naphthyridine-based receptors and biotin derivatives, the stability of these systems is significantly enhanced by multiple hydrogen bonds. mdpi.com The amide N-H groups of the receptor form strong hydrogen bonds with the carbonyl oxygen and N-H groups of the biotin's ureido moiety. These specific and directional interactions are crucial for the molecular recognition process, allowing the host to selectively bind the guest molecule from a complex mixture. The predictable nature of these hydrogen bonding patterns makes the 7-methyl-1,8-naphthyridine scaffold a powerful tool for the design of synthetic receptors with high affinity and selectivity for biologically relevant molecules.

Future Perspectives and Emerging Research Directions for 2 Bromo 7 Methyl 1,8 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1,8-naphthyridine (B1210474) core has traditionally relied on methods like the Friedländer annulation. However, the future demands more environmentally benign and efficient processes.

Green Chemistry Approaches: A significant emerging trend is the adoption of green chemistry principles. For instance, a greener version of the Friedländer reaction has been developed using water as a solvent, which offers high yields for substituted 1,8-naphthyridines. rsc.org Future work could focus on adapting such water-based syntheses for 2-Bromo-7-methyl-1,8-naphthyridine and its precursors, minimizing the reliance on volatile organic solvents.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and scalability. Developing flow-based protocols for the synthesis of this compound would represent a significant leap towards efficient and industrial-scale production.

| Synthetic Strategy | Potential Advantage | Relevant Research |

| Friedländer Reaction in Water | Reduced environmental impact, high yields. | Greener synthesis of substituted 1,8-naphthyridines. rsc.org |

| Microwave-Assisted/Nafion® Catalysis | Environmentally friendly, rapid reaction times, catalyst reusability. | Facile synthesis of 2,3-dialkylquinolines. mdpi.com |

| Vilsmeier-Haack Cyclization | Provides a route to functionalized naphthyridines like chloro-formyl derivatives. | Synthesis of 2-chloro-3-formyl-1,8-naphthyridine. researchgate.net |

Exploration of Underexplored Reactivity Pathways and Functionalization Strategies

The true value of this compound lies in its potential for derivatization. The C2-bromo atom is a prime site for introducing molecular complexity and diversity.

Advanced Cross-Coupling Reactions: While Suzuki cross-coupling has been successfully used to synthesize 4,8-substituted 1,5-naphthyridines, its application to 2-bromo-1,8-naphthyridines remains a fertile ground for exploration. rsc.org Future research will likely expand the portfolio of cross-coupling partners beyond boronic acids to include organozinc, organotin, and organosilicon reagents, enabling the introduction of a wide array of functional groups.

C-H Activation: Direct C-H activation/functionalization is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. Exploring the selective C-H activation at various positions on the this compound ring could unlock novel and efficient pathways to complex derivatives that are otherwise difficult to access.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating reactive intermediates. Applying this technology to this compound could enable novel transformations, such as radical additions and cross-couplings, under exceptionally mild conditions.

Integration with Advanced Spectroscopic and Imaging Techniques

A deeper understanding of the structure, properties, and reactivity of this compound and its derivatives necessitates the use of sophisticated analytical techniques.

In-situ Reaction Monitoring: While standard techniques like NMR, MS, and IR are routinely used for structural confirmation, future efforts could integrate advanced spectroscopic methods (e.g., in-situ IR, Raman spectroscopy) for real-time monitoring of reactions. nih.govbldpharm.com This would provide invaluable kinetic and mechanistic data to optimize synthetic protocols.

Fluorescent Probes and Imaging Agents: The naphthyridine core is a component of many fluorescent molecules. By functionalizing this compound with fluorogenic groups, it is possible to design novel probes for bio-imaging applications. These probes could be engineered to detect specific ions, biomolecules, or cellular environments, contributing to advances in diagnostics and cell biology.

Design and Synthesis of Multifunctional Naphthyridine-Based Materials

The inherent electronic properties of the naphthyridine heterocycle make it an attractive scaffold for advanced materials.

Organic Semiconductors: Research on 1,5-naphthyridines has demonstrated their potential as thermally robust, blue-fluorescent organic semiconductor materials with suitable electron affinities for electron-transport applications. rsc.org A key future direction is to systematically design and synthesize a series of materials derived from this compound through reactions like Suzuki coupling. By varying the substituents attached at the C2 position, it may be possible to fine-tune the optical and electronic properties (e.g., HOMO/LUMO levels, bandgap) for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). rsc.org

Macrocyclic and Polymeric Structures: The synthesis of 1,8-naphthyridine-2,7-dialdehydes has shown that these compounds can react with pyrrole (B145914) to form either polymers or macrocycles depending on the reaction conditions. asianpubs.org This opens up the possibility of using derivatives of this compound as monomers for creating novel conjugated polymers or as building blocks for sophisticated supramolecular assemblies with unique host-guest properties.

| Material Type | Potential Application | Design Principle |

| Organic Semiconductors | OLEDs, OPVs, Electron-transport layers | Functionalization via cross-coupling to tune HOMO/LUMO levels. rsc.org |

| Conjugated Polymers | Sensors, Organic electronics | Polymerization of functionalized naphthyridine monomers. asianpubs.org |

| Fluorescent Probes | Bio-imaging, Diagnostics | Attachment of fluorogenic and target-recognition moieties. |

Synergistic Approaches in Chemical Biology and Drug Discovery (Design-Oriented Research)

The 1,8-naphthyridine nucleus is a cornerstone of many therapeutic agents, including the pioneering antibacterial nalidixic acid. researchgate.net this compound is an ideal starting point for generating libraries of new drug candidates.

Molecular Hybridization: A promising strategy involves combining the 1,8-naphthyridine scaffold with other pharmacologically active moieties. This molecular hybridization approach has been used to design and synthesize 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives with anti-mycobacterial activity. nih.gov Future research will undoubtedly apply this principle, using this compound to create hybrids targeting a range of diseases, from cancer to infectious diseases and inflammatory disorders. nih.govnih.govresearchgate.net

In Silico-Guided Design: Modern drug discovery heavily relies on computational tools. The design of new 1,8-naphthyridine-3-carboxylic acid derivatives as antihistaminic agents, for instance, was guided by in silico docking studies and ADME predictions. nih.gov This synergistic approach, combining computational design with targeted synthesis, will be crucial for efficiently identifying the most promising derivatives of this compound for development. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity and best drug-like properties. nih.gov

Library Synthesis for High-Throughput Screening: The reactivity of the C2-bromo group makes this compound an excellent substrate for parallel synthesis, enabling the rapid generation of large libraries of related compounds. These libraries can then be subjected to high-throughput screening against a multitude of biological targets to identify novel hits for various therapeutic areas, including cancer, leishmaniasis, and bacterial infections. researchgate.netnih.govnih.gov

Q & A

Basic: How can the synthesis of 2-Bromo-7-methyl-1,8-naphthyridine be optimized for higher yields and purity?

Methodological Answer:

Optimization involves selecting efficient coupling agents and reaction conditions. For example, highlights a metal-free approach using piperidine in ethanol under mild basic conditions, which avoids expensive catalysts and harsh steps. Key strategies include:

- Using Knoevenagel condensation of 2-methyl-1,8-naphthyridine with aldehydes in ethanol (yields ~76%) .

- Avoiding multistep sequences by leveraging direct α-methylation approaches with NaOBut and DMSO .

- Monitoring reaction progress via TLC and purifying via silica gel chromatography (e.g., petroleum ether:ethyl acetate mixtures) to isolate pure products .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Methodological Answer:

- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 488 M+ for brominated derivatives) .

- Elemental Analysis: Validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- Melting Point (m.p.): Assess purity (e.g., sharp m.p. ranges like 151–153°C for crystalline derivatives) .

- NMR Spectroscopy: Use and NMR to verify substituent positions and hydrogen environments .

Advanced: How do methyl and bromo substituents influence the binding affinity of 1,8-naphthyridines to biological targets?

Methodological Answer:

demonstrates that methyl groups enhance binding entropy via hydrophobic interactions. For example:

- Methyl substitution increases binding constants (e.g., from for AND to for ATMND with cytosine) by reducing entropy loss .

- Bromo groups may sterically hinder binding but improve regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura coupling for functionalization) .

- Experimental Design: Use fluorescence titration and isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH, ΔS) .

Advanced: How can researchers resolve contradictions in substituent effects observed across binding studies?

Methodological Answer:

Contradictions often arise from differing experimental conditions. To address this:

- Control Ionic Strength: Binding affinity for cytosine in was measured at 110 mM Na (pH 7.0), ensuring consistency .

- Compare ΔCp Values: Larger negative ΔCp (e.g., −217 cal/mol·K for ATMND vs. −161 cal/mol·K for AND) indicates stronger hydrophobic contributions, explaining enhanced affinity with methyl groups .

- Reproduce Studies: Validate results using ITC and fluorescence assays under identical buffer conditions .

Basic: What in vitro assays are suitable for validating the cytotoxic activity of this compound derivatives?

Methodological Answer:

- MCF7 Cell Line Screening: Use MTT or SRB assays to measure IC values (e.g., derivatives in showed 67–76% yields with cytotoxic activity) .

- Dose-Response Curves: Test concentrations from 1–100 µM to establish potency thresholds.

- Control Compounds: Compare to standard agents (e.g., doxorubicin) to benchmark activity .

Advanced: How does crystallographic analysis inform the design of this compound-based therapeutics?

Methodological Answer:

- Dihedral Angle Analysis: shows near-planar naphthyridine cores (dihedral angle = 3.08°), critical for DNA intercalation .

- π–π Stacking Interactions: Crystal packing data (e.g., van der Waals distances) predict stability and solubility .

- Substituent Orientation: Methyl and bromo groups influence molecular planarity; bromo’s steric bulk may disrupt stacking compared to methyl .

Advanced: What methodologies enable regioselective bromination or methylation of 1,8-naphthyridine cores?

Methodological Answer:

- Directed Lithiation: Use LDA or n-BuLi at low temperatures (−78°C) to selectively brominate the 2-position .

- Friedländer Reaction: Ionic liquid catalysts (e.g., [BMIM]BF) improve regioselectivity in annulation reactions .

- Chlorination Followed by Substitution: Convert hydroxy groups to chloro intermediates (POCl) for subsequent bromine/methyl substitution .

Basic: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.